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molecular formula C4H4BrClN4 B2967868 5-Bromo-2-chloro-4-hydrazinylpyrimidine CAS No. 1021268-16-5

5-Bromo-2-chloro-4-hydrazinylpyrimidine

Cat. No. B2967868
M. Wt: 223.46
InChI Key: AMSJZRAXFYZFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569300B2

Procedure details

A 500 mL round bottom flask was charged with 5-bromo-2,4-dichloropyrimidine (13.5 g, 59.2 mmol), hydrazine hydrate (8.8 mL, 181 mmol) and absolute ethanol (300 mL). The resulting solution was refluxed under N2 for 12 h. Work-up: the resulting crystalline solid was collected by filtration. The solid was washed with ethanol (100 mL), and dried to afford 17 g (quantitative) of the product as a yellow solid, which was used in the next step without further purification.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O.[NH2:11][NH2:12]>C(O)C>[Br:1][C:2]1[C:3]([NH:11][NH2:12])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
8.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed under N2 for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the resulting crystalline solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with ethanol (100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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